molecular formula C9H8ClFO2 B2541747 1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]ethan-1-one CAS No. 565192-25-8

1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]ethan-1-one

Cat. No. B2541747
CAS RN: 565192-25-8
M. Wt: 202.61
InChI Key: AZSSDSLYWMMKHX-UHFFFAOYSA-N
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Description

The compound "1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]ethan-1-one" is a chemical of interest due to its potential applications in various fields such as pharmaceuticals and materials science. While the provided data does not directly discuss this specific compound, it includes information on structurally related compounds that can offer insights into its properties and potential synthesis routes.

Synthesis Analysis

The synthesis of related compounds often involves the formation of C-N, C-S, and C-O bonds, as seen in the use of 1,1,1-tris(hydroxymethyl)ethane as a ligand for copper-catalyzed cross-coupling reactions . Additionally, the synthesis of (3-alkoxymethyl-4-hydroxyphenyl)ethanones, which share a similar core structure to the compound of interest, is achieved by reacting (3-chloromethyl-4-hydroxyphenyl)ethanone with various alcohols . This suggests that the compound could potentially be synthesized through similar methods, possibly involving halogenated precursors and cross-coupling reactions.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been investigated using both experimental and theoretical methods, including density functional theory (DFT) . These studies provide information on the geometrical parameters, stability, and charge distribution within the molecules, which are crucial for understanding the behavior and reactivity of the compound .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored through their ability to form stable complexes with various proteins, indicating potential biological activity . For instance, molecular docking studies suggest that certain compounds might exhibit inhibitory activity against enzymes like TPII and KSP, which could imply that "1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]ethan-1-one" may also interact with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized using techniques such as IR, UV-Vis, and NMR spectroscopy . These compounds exhibit specific spectral properties and molecular conformations that are influenced by their substituents and intermolecular interactions, such as hydrogen bonding and π-π stacking . The compound of interest is likely to have similar properties, which could be modulated by its fluorine and chloromethyl groups.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]ethan-1-one serves as an important intermediate in organic synthesis, contributing to the production of various pharmacologically active compounds. Its structural complexity allows for modifications that can lead to the development of new drugs with enhanced efficacy and specificity. For instance, its role in the synthesis of fluorinated pyrimidines highlights its contribution to personalized medicine, where these compounds are used in cancer treatment due to their unique properties affecting cellular metabolism and DNA synthesis (Gmeiner, 2020).

properties

IUPAC Name

1-[3-(chloromethyl)-5-fluoro-2-hydroxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-5(12)8-3-7(11)2-6(4-10)9(8)13/h2-3,13H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSSDSLYWMMKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1O)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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